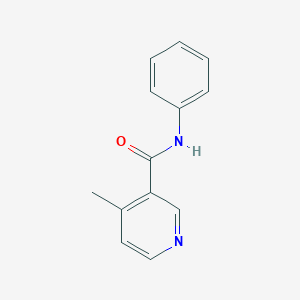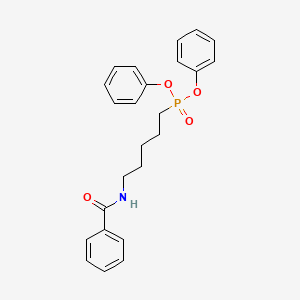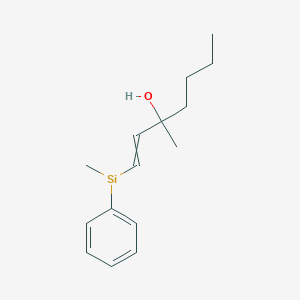
CID 78060512
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78060512” is a chemical entity that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060512 involves specific reaction conditions and methodologies. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of non-polar cavities of cyclodextrins . The reaction conditions are carefully controlled to ensure the stability and efficacy of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. The methods used are designed to be cost-effective and scalable, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions: CID 78060512 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are optimized to achieve the desired products with high efficiency.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the conditions employed. These products are often characterized by their enhanced stability and functionality, making them suitable for further applications.
Scientific Research Applications
CID 78060512 has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a diagnostic tool. Additionally, in the industry, the compound is employed in the development of new materials and technologies .
Mechanism of Action
The mechanism of action of CID 78060512 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction leads to various biochemical and physiological changes, which are crucial for its applications in different fields .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 78060512 include other cyclodextrin inclusion complexes and related chemical entities. These compounds share structural similarities and often exhibit comparable properties and applications.
Uniqueness: What sets this compound apart from its similar compounds is its unique inclusion complex formation with cyclodextrins, which enhances its stability and functionality. This distinct feature makes this compound a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C15H23OSi |
|---|---|
Molecular Weight |
247.43 g/mol |
InChI |
InChI=1S/C15H23OSi/c1-4-5-11-15(2,16)12-13-17(3)14-9-7-6-8-10-14/h6-10,12-13,16H,4-5,11H2,1-3H3 |
InChI Key |
XGOXPPYADKOSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C=C[Si](C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


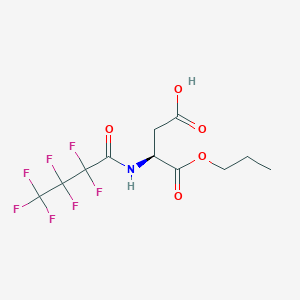
![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
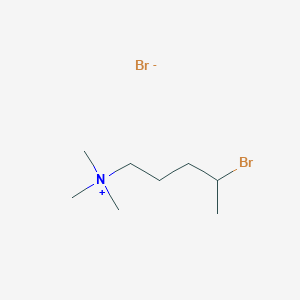
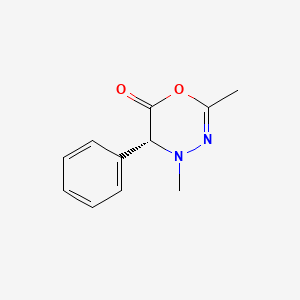
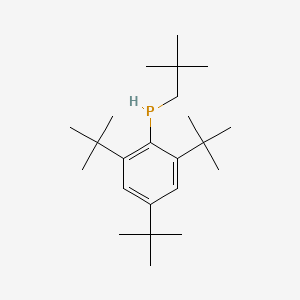

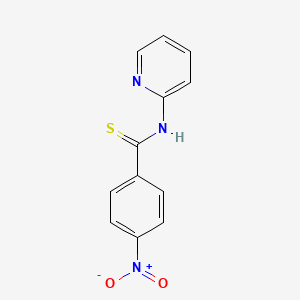
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)


